molecular formula C14H20N2Na4O10 B1368698 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt CAS No. 13368-13-3

3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt

Cat. No.: B1368698
CAS No.: 13368-13-3
M. Wt: 468.27 g/mol
InChI Key: BAOGCDPNNOBWQZ-UHFFFAOYSA-J
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Description

3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt is a useful research compound. Its molecular formula is C14H20N2Na4O10 and its molecular weight is 468.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Bioconjugate Chemistry Applications

Kline, Betebenner, and Johnson (1991) explored carboxymethyl-substituted bifunctional chelators, including 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic acid (EGTA), for use as protein labeling agents. They developed a method to attach a 4-nitrophenyl substituent to the chelator, which can then be converted to protein-reactive aryl isothiocyanate derivatives (Kline, Betebenner, & Johnson, 1991).

2. EPR Investigation in Copper(II) Complexes

Kawata, Yokoi, and Iwaizumi (1990) conducted an Electron Paramagnetic Resonance (EPR) investigation on binuclear copper(II) complexes with 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic acid. They discovered that different binuclear complexes form depending on the solution's pH, each displaying unique magnetic properties and copper-copper interactions (Kawata, Yokoi, & Iwaizumi, 1990).

3. Crystal Structure Analysis in Lanthanide Complexes

Inomata and colleagues (2003) examined lanthanide complexes with 3,12-bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecanedioic acid (H4egta). They characterized these complexes using various spectroscopic techniques and X-ray diffraction, providing insights into their crystal and molecular structures (Inomata et al., 2003).

4. Synthesis and Characterization of N-Pivot Lariat Crown Ethers

Guo and Zong (1994) synthesized novel complexes of N-Pivot Lariat Crown Ethers containing central functional groups. Their research included the synthesis of ethers using 6,9-dioxa-3,12-diazatetradeca-1,14-diol, contributing to the understanding of these complex structures (Guo & Zong, 1994).

Mechanism of Action

Target of Action

EGTA tetrasodium, also known as 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt, is a specific calcium ion chelator . It has a very high specificity for Ca2+ over Mg2+ . The primary targets of EGTA tetrasodium are calcium ions, which play crucial roles in various physiological processes, including muscle contraction, nerve impulse transmission, and cell signaling .

Mode of Action

EGTA tetrasodium forms complexes with calcium ions, effectively chelating them . This interaction results in the removal of calcium ions from the system, thereby inhibiting processes that are dependent on these ions . For instance, it significantly inhibits the substrate adherence capacity of inflammatory macrophages .

Biochemical Pathways

By chelating calcium ions, EGTA tetrasodium affects several biochemical pathways that are dependent on calcium. For example, in tissue culture, it prevents the joining of cadherins between cells, thereby preventing cell clumping and detaching adherent cells for passaging . It also impacts the signaling pathways in cells where calcium ions act as secondary messengers .

Pharmacokinetics

Its impact on bioavailability would largely depend on the specific context of its use .

Result of Action

The chelation of calcium ions by EGTA tetrasodium results in significant molecular and cellular effects. For instance, it can decrease the substrate adherence capacity of inflammatory macrophages in a time- and dose-dependent manner . This can have implications in various biological processes, including inflammation and cell adhesion .

Action Environment

The action of EGTA tetrasodium can be influenced by various environmental factors. For example, its ability to chelate calcium ions can be affected by the pH of the environment . Furthermore, the presence of other ions in the environment can also influence its efficacy and stability .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt exerts its effects primarily through its strong binding affinity for metal ions. It forms stable complexes with calcium and magnesium ions, effectively reducing their free concentrations in solution. This chelation can inhibit the activity of metal-dependent enzymes and proteins, leading to changes in cellular processes and gene expression .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles or compartments where it can exert its chelating effects. For example, it may localize to the endoplasmic reticulum or mitochondria, where calcium regulation is essential for cellular function .

Properties

IUPAC Name

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethoxy]ethoxy]ethyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O10.4Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOGCDPNNOBWQZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2Na4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585152
Record name Tetrasodium 3,12-bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13368-13-3
Record name Tetrasodium 3,12-bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 3,12-Bis(carboxymethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioic acid, tetrasodium salt (EGTA tetrasodium) interact with its target and what are the downstream effects?

A1: this compound (EGTA tetrasodium) is a calcium chelator, meaning it binds to calcium ions (Ca2+) with high affinity. This binding prevents calcium from interacting with other molecules and participating in cellular processes. [, ] In the context of the provided research, EGTA tetrasodium was used to investigate the role of calcium signaling in neuroblastoma cells exposed to the explosive compound RDX. The study found that 10 mM of EGTA tetrasodium completely prevented the increase in intracellular calcium levels induced by both RDX and the control compound carbachol. [] This suggests that the observed effects of RDX on calcium signaling are indeed mediated by an increase in intracellular calcium concentration.

Q2: What is the role of EGTA tetrasodium in studying the effects of RDX on neuronal cells?

A2: The research aimed to understand how RDX, a component of military explosives, might be contributing to seizures observed in previous animal studies. Since elevated calcium levels in neurons can lead to excitotoxicity, the researchers investigated if RDX exposure affected intracellular calcium levels. [] By using EGTA tetrasodium, a potent calcium chelator, the researchers could confirm that:

  • RDX exposure does indeed lead to a significant increase in intracellular calcium levels in neuroblastoma cells. []
  • This increase in calcium is likely responsible for the observed effects of RDX, as chelating calcium with EGTA tetrasodium effectively blocked those effects. []

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